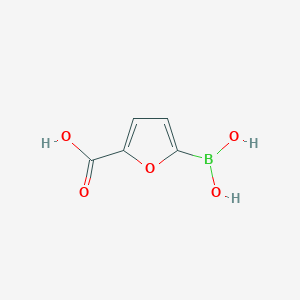

5-Boronofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

5-boronofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,9-10H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCYESBSCBYIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586436 | |

| Record name | 5-Boronofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852228-11-6 | |

| Record name | 5-Borono-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852228-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Boronofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-Boronofuran-2-carboxylic Acid

Abstract

5-Boronofuran-2-carboxylic acid is a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique architecture, combining the versatile reactivity of a boronic acid with the established pharmaceutical relevance of a furan-2-carboxylic acid scaffold, presents a valuable tool for the synthesis of complex molecular targets. This guide provides an in-depth examination of the primary synthetic pathways to this compound, focusing on the causal logic behind experimental choices and addressing common challenges such as purification. Furthermore, a comprehensive guide to the analytical characterization of the final product is presented, equipping scientists with the necessary framework to verify its structural integrity. This document is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven understanding of this important synthetic intermediate.

Introduction: The Strategic Importance of Furan Boronic Acids

The Furan Moiety in Drug Discovery

The furan ring is a privileged heterocycle found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its ability to act as a bioisostere for other aromatic systems, engage in hydrogen bonding, and serve as a rigid scaffold makes it a cornerstone in modern drug design.[2] The incorporation of a carboxylic acid at the 2-position further enhances its utility, providing a key interaction point for biological targets and a handle for further chemical modification.[3]

The Boronic Acid: A Gateway to Molecular Complexity

Boronic acids are exceptionally versatile functional groups in organic synthesis. Their most prominent role is as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds with high efficiency and functional group tolerance.[1][4][5] Beyond synthesis, the boronic acid moiety itself can act as a pharmacophore, capable of forming reversible covalent bonds with active site serine or threonine residues in enzymes, a mechanism famously exploited by drugs like the proteasome inhibitor Bortezomib.[6]

5-Boronofuran-2-carboxylic Acid: A Bifunctional Building Block

5-Boronofuran-2-carboxylic acid (CAS 852228-11-6) merges these two valuable functionalities into a single, compact molecule.[7] This dual reactivity allows for orthogonal chemical strategies: the boronic acid can be used for palladium-catalyzed cross-coupling reactions, while the carboxylic acid is available for amide bond formation, esterification, or salt formation. This makes it a highly valuable intermediate for constructing novel chemical libraries and developing advanced pharmaceutical candidates.

Synthetic Pathways and Mechanistic Considerations

The synthesis of 5-boronofuran-2-carboxylic acid requires a chemoselective approach that can navigate the inherent reactivity of the furan ring and the boronic acid group. Two primary retrosynthetic strategies are considered the most viable.

Pathway A: Oxidation of 5-Formylfuran-2-boronic Acid

This is arguably the most direct conceptual route, starting from the commercially available (5-formylfuran-2-yl)boronic acid (CAS 27329-70-0).[4][8] The core challenge lies in the selective oxidation of the aldehyde to a carboxylic acid without promoting competitive protodeborylation (cleavage of the C-B bond) under the reaction conditions.

Causality and Experimental Choice: A mild oxidation system is paramount. The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) buffered with a mild acid scavenger like 2-methyl-2-butene, is an ideal choice. It is highly selective for aldehydes and operates under conditions that are generally compatible with acid-sensitive functional groups like boronic acids.

Detailed Protocol: Pinnick Oxidation of 5-Formylfuran-2-boronic Acid

-

Dissolution: Dissolve 5-formylfuran-2-boronic acid (1.0 eq) in a mixture of tert-butanol and water (approx. 4:1 v/v).

-

Addition of Reagents: To the stirring solution, add 2-methyl-2-butene (4.0 eq) followed by a solution of sodium chlorite (80% purity, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in a minimum amount of water. The addition should be done portion-wise at room temperature to control any exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~2-3 with 1M HCl.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). The product is often more soluble in organic solvents at low pH.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Caption: Synthetic route via Pinnick oxidation.

Pathway B: Palladium-Catalyzed Borylation of 5-Bromo-2-furoic Acid

This pathway utilizes the robust and widely applicable Miyaura borylation reaction. It starts from 5-bromo-2-furoic acid (CAS 585-70-6), which is also commercially available.[9][10][11] This approach builds the C-B bond directly onto the pre-existing carboxylic acid-containing scaffold.

Causality and Experimental Choice: The key to a successful Miyaura borylation is the selection of an appropriate boron source, catalyst, and base. Bis(pinacolato)diboron (B₂pin₂) is the most common and stable boron reagent. A palladium catalyst bearing a bulky phosphine ligand, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is highly effective for coupling with heteroaryl halides. A non-aqueous base like potassium acetate (KOAc) is used to activate the boron reagent while being mild enough to avoid side reactions with the carboxylic acid. The reaction is typically performed in an aprotic polar solvent like dioxane or DMSO.

Detailed Protocol: Miyaura Borylation of 5-Bromo-2-furoic Acid

-

Inert Atmosphere: To an oven-dried flask, add 5-bromo-2-furoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane via syringe.

-

Heating: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under the inert atmosphere.

-

Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material and the formation of the pinacol ester intermediate.

-

Work-up (Hydrolysis): After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate. The resulting crude pinacol ester can be hydrolyzed directly. Dissolve the crude material in a mixture of THF and water, add an excess of an aqueous acid (e.g., 1M HCl), and stir vigorously at room temperature for 2-4 hours to cleave the pinacol ester and yield the boronic acid.

-

Extraction and Purification: Extract the product with ethyl acetate and purify as described in the section below.

Caption: Synthetic route via Miyaura borylation.

Comparative Analysis of Synthetic Routes

| Feature | Pathway A: Oxidation | Pathway B: Borylation |

| Starting Material | 5-Formylfuran-2-boronic acid | 5-Bromo-2-furoic acid |

| Key Transformation | Aldehyde Oxidation | C-H Borylation |

| Number of Steps | 1 (plus purification) | 2 (borylation + hydrolysis) |

| Primary Challenge | Avoiding protodeborylation | Ensuring complete conversion and hydrolysis |

| Reagents | Inexpensive oxidants | Palladium catalyst, boron reagent |

| Scalability | Generally good | Can be expensive on a large scale |

Purification Strategies: Overcoming Common Challenges

The purification of boronic acids is notoriously challenging due to their unique chemical properties.[12] They are prone to dehydration to form cyclic trimeric anhydrides (boroxines) and can be difficult to separate from related impurities.[13]

Recommended Purification Protocol: Acid-Base Extraction and Recrystallization

This method leverages the acidic nature of both the carboxylic acid and the boronic acid functional groups.

-

Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

-

Basic Wash: Wash the organic solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The desired product will deprotonate and move into the aqueous layer, while non-acidic organic impurities remain in the organic layer.

-

Separation: Separate the aqueous layer. Wash it once with fresh ethyl acetate to remove any residual organic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M or 2M HCl until the pH is ~2. The pure product should precipitate out as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallization: Further purification can be achieved by recrystallizing the solid from a suitable solvent system, such as an ethyl acetate/hexane or water/ethanol mixture.[13]

Caption: Workflow for acid-base purification.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 5-boronofuran-2-carboxylic acid.

Expected Analytical Data

| Technique | Expected Result |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.5 (s, 1H, -COOH), 8.35 (s, 2H, -B(OH)₂), 7.2-7.4 (m, 2H, furan CH ) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~160 (-C OOH), ~165 (C -B), ~125-130 (furan C H), ~120 (furan C -COOH) |

| ¹¹B NMR (128 MHz, DMSO-d₆) | δ ~28-30 (broad singlet, characteristic of Ar-B(OH)₂) |

| HRMS (ESI-) | Calculated for C₅H₄BO₅⁻ [M-H]⁻: 154.0106. Found: 154.01xx |

| FT-IR (KBr, cm⁻¹) | 3400-2500 (broad, O-H stretch), ~1680 (C=O stretch), ~1350 (B-O stretch) |

Note: NMR chemical shifts (δ) are predicted based on the structure and may vary slightly.

Interpretation of Key Analytical Data

-

¹H NMR: The most telling signals are the disappearance of the aldehyde proton (around δ 9.5-10.0) from the starting material and the appearance of a very broad singlet far downfield for the carboxylic acid proton. A second broad singlet integrating to two protons confirms the B(OH)₂ group. The two furan protons will appear as doublets or multiplets in the aromatic region.

-

¹³C NMR: Confirms the presence of five distinct carbon atoms. The key signals are the carboxylic acid carbonyl and the carbon directly attached to the boron atom, which typically appears deshielded.

-

¹¹B NMR: This is a definitive technique for boron-containing compounds. A broad signal in the specified range is characteristic of a trigonal planar arylboronic acid.

-

High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, which is crucial for confirming the elemental composition (C₅H₅BO₅) of the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming functional groups. The spectrum should be dominated by a very broad O-H stretch (from both COOH and B(OH)₂) and a sharp, strong carbonyl (C=O) stretch. A strong B-O stretching vibration is also expected.

Applications and Future Directions

The utility of 5-boronofuran-2-carboxylic acid is primarily as a versatile intermediate.

-

Suzuki-Miyaura Cross-Coupling: The boronic acid moiety can be coupled with a wide range of aryl or heteroaryl halides and triflates to generate complex biaryl structures, a common motif in pharmaceuticals.[5][14]

-

Derivatization: The carboxylic acid can be easily converted into esters, amides, or other derivatives, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

-

Fragment-Based Drug Discovery: As a fragment-sized molecule with two distinct points for chemical elaboration, it is an ideal starting point for fragment-based lead discovery (FBLD) campaigns.

The continued development of novel synthetic methods and the exploration of its use in creating diverse chemical libraries will further solidify the importance of this valuable building block in the fields of chemical synthesis and drug discovery.

References

-

How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). ResearchGate. [Link]

-

Exploring the Applications of (5-Formylfuran-2-yl)boronic Acid in Organic Synthesis. Tejahn.com. [Link]

- Process for purification of boronic acid and its derivatives.

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]

-

Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

-

Purification of boronic acids? : r/chemistry. Reddit. [Link]

- Method of producing 5-formyl-2-furylboronic acid.

- Method of producing 5-formyl-2-furylboronic acid.

-

5-Formylfuran-2-boronic acid. PubChem. [Link]

-

Suzuki Coupling Applications with 2-Furanboronic Acid: A Supplier's Insight. Tejahn.com. [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

-

Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

5-Bromo-2-furanecarboxylic acid. PubChem. [Link]

-

5-BROMOFURAN-2-CARBOXYLIC ACID. Matrix Fine Chemicals. [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkat USA. [Link]

-

5-bromofuran-2-carboxylic acid. stenutz.eu. [Link]

-

A convenient synthesis of 5-fluorofuran-2-carboxylic acid. ResearchGate. [Link]

-

Key Benzofuran-2-carboxylic Acid Synthesis Applications for Manufacturers. Tejahn.com. [Link]

-

Selective Aerobic Oxidation of 5-(Hydroxymethyl)furfural to 5-Formyl-2-furancarboxylic Acid in Water. ResearchGate. [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. [Link]

-

5-Hydroxy-2-furancarboxylic acid. PubChem. [Link]

-

2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI. [Link]

-

2,5-Dihydro-2-furancarboxylic acid. PubChem. [Link]

-

Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-(DIHYDROXYBORYL)-2-FUROIC ACID | 852228-11-6 [chemicalbook.com]

- 8. 5-甲醛基呋喃-2-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 5-Bromo-2-furanecarboxylic acid | C5H3BrO3 | CID 68511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-BROMOFURAN-2-CARBOXYLIC ACID | CAS 585-70-6 [matrix-fine-chemicals.com]

- 11. 5-bromofuran-2-carboxylic acid [stenutz.eu]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki Coupling [organic-chemistry.org]

Introduction: The Analytical Imperative for 5-Boronofuran-2-carboxylic Acid

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Boronofuran-2-carboxylic Acid

Executive Summary: This guide provides a detailed exploration of the essential spectroscopic techniques used to characterize 5-Boronofuran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with not only raw spectral data but also the underlying scientific rationale for the chosen analytical methodologies. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven protocols, data interpretation, and an integrated analysis to ensure the unequivocal structural confirmation and purity assessment of this molecule.

5-Boronofuran-2-carboxylic acid (MW: 155.90 g/mol , Formula: C₅H₅BO₅) is a bifunctional molecule incorporating a furan ring, a carboxylic acid, and a boronic acid moiety.[1] Boronic acids are a vital class of compounds, renowned for their utility in Suzuki-Miyaura cross-coupling reactions and their ability to reversibly bind with diols, making them valuable for developing sensors and therapeutics.[2][3] The structural integrity and purity of such a molecule are paramount for its successful application.

This guide establishes a self-validating analytical workflow. By combining the insights from NMR (structural framework), IR (functional groups), and MS (molecular weight and elemental composition), we can create a comprehensive and trustworthy analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. For 5-Boronofuran-2-carboxylic acid, NMR confirms the connectivity of the furan ring, the presence of the acidic protons, and the influence of the boronic acid and carboxylic acid groups on the electronic environment of the molecule.

Causality Behind Experimental Choices

The selection of the solvent and experimental parameters is critical for acquiring high-quality NMR data.

-

Solvent Selection (DMSO-d₆): 5-Boronofuran-2-carboxylic acid possesses both a polar carboxylic acid and a boronic acid group, which can engage in hydrogen bonding. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it effectively solubilizes polar analytes. Furthermore, its residual proton signal (δ ≈ 2.50 ppm) does not typically overlap with the key aromatic or acidic proton signals of the analyte.[4] The acidic protons of the carboxylic acid and boronic acid are observable in DMSO-d₆, whereas they would rapidly exchange and become invisible in solvents like D₂O.[5]

-

¹¹B NMR: Given the presence of a boron atom, ¹¹B NMR spectroscopy is a highly valuable, though less common, experiment. It provides direct information about the coordination state and electronic environment of the boron atom.[2]

Experimental Protocol: ¹H, ¹³C, and ¹¹B NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Boronofuran-2-carboxylic acid and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a 5 mm NMR tube.[6] Ensure the sample is fully dissolved.

-

Instrument Calibration: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Before acquisition, ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Reference the spectrum to the residual DMSO solvent peak (δ 2.50 ppm).[4]

-

Acquire data over a spectral width of 0-15 ppm to ensure the highly deshielded carboxylic acid proton (expected >10 ppm) is observed.[5]

-

Typically, 16 to 32 scans are sufficient to achieve an excellent signal-to-noise ratio.[6]

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

Reference the spectrum to the DMSO-d₆ solvent peak (δ 39.5 ppm).[4]

-

Acquire data over a spectral width of 0-200 ppm. The carbonyl carbon is expected in the 160-180 ppm region.[5]

-

A higher number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are necessary due to the lower natural abundance of ¹³C and the non-protonated carbons.[6]

-

-

¹¹B NMR Acquisition (Optional but Recommended):

-

Use a broadband probe tuned to the ¹¹B frequency.

-

A chemical shift range of approximately +80 to -20 ppm is appropriate for boronic acids.

-

Use a baseline correction method, such as a Bernstein Polynomial Fit, to correct for any probe background signal.[2]

-

Workflow for NMR Analysis

Caption: Workflow for Infrared Spectroscopic Analysis.

Spectral Data & Interpretation

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.

| Characteristic IR Absorption Bands (Predicted) | |

| Wavenumber (cm⁻¹) | Vibration Type |

| 3300–2500 | O–H stretch (Carboxylic acid dimer) |

| ~3100 | C–H stretch (Furan ring) |

| 1725–1680 | C=O stretch (Carboxylic acid) |

| ~1450 & ~1350 | B–O stretch (Boronic acid) |

| 1320–1210 | C–O stretch (Carboxylic acid) |

| 950-910 | O-H bend (out-of-plane) |

-

Interpretation: The most prominent feature will be the extremely broad O-H stretching band from 3300-2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer and will likely overlap with the weaker C-H stretches. [7][8]A strong, sharp carbonyl (C=O) peak will appear around 1700 cm⁻¹. [8]Additionally, characteristic bands for B-O stretching are expected, typically appearing as medium to strong absorptions in the 1300-1400 cm⁻¹ region. [9]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments, its elemental formula. This technique is the final piece of the puzzle, confirming the identity of the synthesized molecule.

Causality Behind Experimental Choices

-

Ionization Technique (ESI): Boronic acids can be thermally labile and prone to dehydration in the gas phase. [10]Electrospray Ionization (ESI) is a "soft" ionization technique that transfers molecules from solution to the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of intact 5-Boronofuran-2-carboxylic acid. It is typically run in negative ion mode to deprotonate the acidic molecule, forming the [M-H]⁻ ion.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with a small amount of water to aid solubility.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard solution to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition (Negative Ion Mode):

-

Set the instrument to scan in negative ion mode.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M-H]⁻ ion.

-

Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

-

High-Resolution MS (HRMS): For exact mass measurement, use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer. This allows for the confirmation of the elemental formula.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry Analysis.

Spectral Data & Interpretation

-

Molecular Ion: The molecular weight is 155.90 Da. [1]In negative mode ESI-MS, the primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z of approximately 154.9.

-

Boron Isotopic Pattern: A key diagnostic feature is the natural isotopic abundance of boron: ~20% ¹⁰B and ~80% ¹¹B. [10]This means the molecular ion peak will be accompanied by a smaller peak at one mass unit lower ([M(¹⁰B)-H]⁻) with roughly 20-25% of the intensity of the main peak ([M(¹¹B)-H]⁻). This isotopic signature is a powerful confirmation of the presence of a single boron atom in the molecule.

-

High-Resolution Data: HRMS should yield a mass for the [M-H]⁻ ion (C₅H₄¹¹BO₅⁻) that is extremely close to the calculated exact mass of 154.0154, confirming the elemental formula.

Integrated Spectroscopic Analysis

No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of data from all three methods.

-

NMR establishes the carbon-hydrogen framework, confirming the 2,5-disubstituted furan ring and the relative positions of the substituents.

-

IR confirms the presence of the critical functional groups—the carboxylic acid and the boronic acid—through their distinct vibrational signatures.

-

MS provides the definitive molecular weight and, via the boron isotopic pattern and high-resolution data, confirms the elemental formula C₅H₅BO₅.

Together, these techniques provide a rigorous, multi-faceted validation of the structure and identity of 5-Boronofuran-2-carboxylic acid, meeting the high standards required for research and development in the chemical and pharmaceutical sciences.

References

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

-

Domagała, S., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics. [Link]

-

Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

Senthilkumar, K., et al. (2023). Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. Journal of Mines, Metals and Fuels. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Mazzoli, A., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank. [Link]

-

Ryabukhin, S. V., et al. (2010). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy. [Link]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

-

PubChem. 5-Bromo-2-furanecarboxylic acid - Spectral Information. [Link]

-

LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

NIST WebBook. 5-Bromofuroic acid. [Link]

-

Royal Society of Chemistry. Electronic Supporting Information for Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Catalytic conversion of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 붕산 및 유도체 [sigmaaldrich.com]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Boronofuran-2-carboxylic Acid

Abstract

5-Boronofuran-2-carboxylic acid stands as a molecule of significant interest at the intersection of medicinal chemistry and materials science. Its furan scaffold is a common motif in antitubercular drugs, while the boronic acid moiety is a versatile functional group known for its role in covalent inhibition and molecular recognition, with several boronic acid-containing drugs approved by the FDA.[1][2] This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations for the complete crystal structure analysis of 5-boronofuran-2-carboxylic acid, from synthesis to the elucidation of its three-dimensional architecture. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and establishing a self-validating framework for analysis.

Introduction: The Scientific Rationale

The determination of a molecule's single-crystal X-ray structure is the definitive method for elucidating its three-dimensional arrangement in the solid state.[3] For a molecule like 5-boronofuran-2-carboxylic acid (Figure 1), this information is critical. The precise bond lengths, bond angles, and torsion angles reveal the molecule's intrinsic conformation. Furthermore, the packing of molecules in the crystal lattice, dictated by intermolecular forces such as hydrogen bonding and π-π stacking, provides invaluable insight into its physical properties and potential biological interactions. Boronic acids, in particular, are known for their unique ability to form covalent, tetrahedral adducts with nucleophiles, a property that is central to their mechanism of action in many biological systems.[4][5][6] Understanding the solid-state structure of 5-boronofuran-2-carboxylic acid can therefore inform the design of novel therapeutics and advanced materials.

Figure 1. Chemical Structure of 5-Boronofuran-2-carboxylic acid.[7][8]

Synthesis and Purification: A Plausible Route

While several synthetic routes to substituted furan-2-carboxylic acids exist, a highly effective and common approach for introducing a boronic acid group to an aromatic ring is through a palladium-catalyzed cross-coupling reaction. A plausible synthesis for 5-boronofuran-2-carboxylic acid would involve a Suzuki coupling reaction, a Nobel Prize-winning methodology celebrated for its versatility and functional group tolerance.

A likely starting material would be a 5-halo-furan-2-carboxylate, such as methyl 5-bromofuran-2-carboxylate.[9] This would be coupled with a boron source, followed by hydrolysis of the ester to yield the final carboxylic acid.

Experimental Protocol: Synthesis

-

Suzuki-Miyaura Coupling: To a solution of methyl 5-bromofuran-2-carboxylate (1.0 eq) in a suitable solvent such as 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), a palladium catalyst like Pd(dppf)Cl₂ (0.03 eq), and a base such as potassium acetate (3.0 eq).

-

The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) and heated to approximately 80-100 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Hydrolysis: Upon completion of the coupling reaction, the resulting boronate ester intermediate is hydrolyzed without purification. A solution of sodium hydroxide or lithium hydroxide in a water/methanol mixture is added to the reaction vessel, and the mixture is refluxed for 2-4 hours.[10]

-

Purification: After cooling to room temperature, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl), leading to the precipitation of the crude 5-boronofuran-2-carboxylic acid. The solid is collected by vacuum filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Expected Structural Features and Analysis

While a specific crystal structure for 5-boronofuran-2-carboxylic acid is not publicly available in the Cambridge Structural Database (CSD) as of this writing, we can predict its key structural features based on the known chemistry of carboxylic acids and boronic acids. [11]

Intramolecular Geometry

The molecule is expected to be largely planar due to the aromaticity of the furan ring. The carboxylic acid and boronic acid groups will be attached to the furan ring, and their conformations will be determined by steric and electronic effects.

Intermolecular Interactions and Crystal Packing

The crystal packing will likely be dominated by a robust network of hydrogen bonds.

-

Carboxylic Acid Dimers: Carboxylic acids frequently form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between two molecules.

-

Boronic Acid Interactions: Boronic acids are also excellent hydrogen bond donors and acceptors. They can form dimers or extended chains through B-O-H···O hydrogen bonds.

-

π-π Stacking: The planar furan rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these interactions will define the overall three-dimensional architecture of the crystal.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic data for 5-boronofuran-2-carboxylic acid, based on typical values for small organic molecules.

| Parameter | Expected Value |

| Chemical Formula | C₅H₅BO₅ [7] |

| Formula Weight | 155.90 g/mol [7][8] |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 5-10 |

| b (Å) | 8-15 |

| c (Å) | 10-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 800-1500 |

| Z (molecules/unit cell) | 4 or 8 |

| Density (calculated) | 1.5-1.7 g/cm³ |

| R-factor | < 0.05 |

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of 5-boronofuran-2-carboxylic acid. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a high-resolution three-dimensional structure of this important molecule. The resulting structural information will be invaluable for understanding its chemical properties and for guiding the rational design of new pharmaceuticals and materials. The elucidation of this crystal structure would be a valuable addition to the scientific literature and crystallographic databases.

References

-

X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC. (n.d.). NIH. Retrieved January 4, 2026, from [Link]

-

Crystallization of small molecules. (n.d.). Retrieved January 4, 2026, from [Link]

-

X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (2019, March 27). ACS Medicinal Chemistry Letters. Retrieved January 4, 2026, from [Link]

-

X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). NIH. Retrieved January 4, 2026, from [Link]

-

Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). Retrieved January 4, 2026, from [Link]

-

Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 4, 2026, from [Link]

-

Crystallisation Techniques. (2006, January 8). Retrieved January 4, 2026, from [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

5-Bromo-2-furanecarboxylic acid. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

-

A convenient synthesis of 5-fluorofuran-2-carboxylic acid. (2025, August 6). ResearchGate. Retrieved January 4, 2026, from [Link]

-

The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved January 4, 2026, from [Link]

-

Key Benzofuran-2-carboxylic Acid Synthesis Applications for Manufacturers. (n.d.). Retrieved January 4, 2026, from [Link]

-

Design and discovery of boronic acid drugs. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

Methyl 5-bromofuran-2-carboxylate. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

Sources

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 4. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-Boronofuran-2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. Methyl 5-bromofuran-2-carboxylate | C6H5BrO3 | CID 599633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Elucidating the Mechanism of Action of 5-Boronofuran-2-carboxylic acid: A Strategic Research Blueprint

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Boronofuran-2-carboxylic acid represents a novel chemical entity with an uncharacterized biological profile. The presence of both a boronic acid moiety and a furan-2-carboxylic acid scaffold suggests a potential for diverse and specific interactions with biological systems. This guide outlines a comprehensive, multi-tiered strategy to systematically investigate and determine the mechanism of action of this compound. We will proceed from broad, unbiased screening to specific target identification and validation, providing a robust framework for its potential development as a therapeutic agent or research tool. This document serves as a practical blueprint for researchers, offering detailed experimental protocols, data interpretation strategies, and the underlying scientific rationale for each step.

Part 1: Foundational Analysis and Hypothesis Generation

Structural and Chemical Properties of 5-Boronofuran-2-carboxylic acid

5-Boronofuran-2-carboxylic acid possesses two key functional groups that are likely to dictate its biological activity:

-

Boronic Acid (-B(OH)₂): This functional group is known to form reversible covalent bonds with diols, a common structural motif in biological molecules such as carbohydrates, glycoproteins, and some amino acid side chains (e.g., serine, threonine). This property is the basis for the action of approved drugs like the proteasome inhibitor bortezomib. The electrophilic nature of the boron atom allows it to interact with nucleophilic residues in enzyme active sites, leading to potent and often specific inhibition.

-

Furan-2-carboxylic Acid: This heterocyclic scaffold is present in numerous biologically active compounds. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions within protein binding pockets, while the furan ring itself can engage in hydrophobic and π-stacking interactions.

Given these features, we can hypothesize several potential mechanisms of action for 5-Boronofuran-2-carboxylic acid:

-

Enzyme Inhibition: The compound may act as an inhibitor of enzymes that utilize diol-containing substrates or have key nucleophilic residues in their active sites. Proteases (particularly serine proteases), kinases, and phosphatases are all potential targets.

-

Modulation of Protein-Protein Interactions: By binding to a protein surface, the compound could disrupt or stabilize protein-protein interactions that are critical for cellular signaling.

-

Interference with Glycan-mediated Processes: The boronic acid moiety could interact with cell surface glycans or glycoproteins, potentially affecting cell adhesion, signaling, or pathogen recognition.

-

Metabolic Disruption: The compound could inhibit enzymes involved in key metabolic pathways.

Initial Broad-Spectrum Biological Assessment

Before diving into specific mechanistic studies, a foundational understanding of the compound's general biological effects is necessary. A primary step is to assess its cytotoxicity across a panel of representative human cell lines from different tissue origins (e.g., cancer cell lines from different organs, and a non-cancerous cell line for comparison).

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 5-Boronofuran-2-carboxylic acid (e.g., from 100 µM down to 1 nM) in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

Table 1: Hypothetical Cytotoxicity Data for 5-Boronofuran-2-carboxylic acid

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 12.5 |

| A549 | Lung Cancer | 25.8 |

| MCF-7 | Breast Cancer | 8.2 |

| HepG2 | Liver Cancer | 45.1 |

| HEK293 | Embryonic Kidney (non-cancerous) | > 100 |

Interpretation of Hypothetical Data: The data in Table 1 would suggest that 5-Boronofuran-2-carboxylic acid exhibits selective cytotoxicity towards certain cancer cell lines, with MCF-7 being the most sensitive. The higher IC₅₀ in the non-cancerous HEK293 cell line would be a positive indicator of potential therapeutic selectivity.

Part 2: Unbiased 'Omics' Approaches for Target Discovery

To gain a global and unbiased view of the cellular response to 5-Boronofuran-2-carboxylic acid, we will employ 'omics' technologies. We will use the most sensitive cell line identified in the cytotoxicity screen (in our hypothetical case, MCF-7) for these studies.

Transcriptomic Analysis (RNA-seq)

RNA-sequencing will reveal changes in gene expression following treatment with the compound, providing insights into the cellular pathways that are perturbed.

Experimental Workflow: RNA-seq

Caption: RNA-sequencing workflow for transcriptomic analysis.

Interpretation: The output of this analysis will be a list of differentially expressed genes. Pathway enrichment analysis of these genes might point towards the upregulation of apoptosis-related genes (e.g., BAX, BAK), downregulation of cell cycle progression genes (e.g., cyclins, CDKs), or modulation of specific signaling pathways (e.g., NF-κB, MAPK).

Proteomic Analysis

A global proteomic analysis can identify changes in protein abundance and post-translational modifications, offering a more direct view of the functional state of the cell.

Experimental Workflow: Global Proteomics (LC-MS/MS)

Caption: Global proteomics workflow using LC-MS/MS.

Part 3: Target Identification and Validation

The 'omics' data will provide hypotheses about the compound's mechanism. The next crucial step is to identify the direct molecular target(s) and validate their role in the observed phenotype.

Affinity-Based Target Identification

One powerful technique to identify the direct binding partners of a small molecule is affinity chromatography coupled with mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Synthesis of an Affinity Probe: Synthesize a derivative of 5-Boronofuran-2-carboxylic acid with a linker arm and an immobilization tag (e.g., biotin or an alkyne for click chemistry).

-

Immobilization: Covalently attach the affinity probe to a solid support (e.g., streptavidin beads for a biotinylated probe, or azide-functionalized beads for an alkyne probe via a CuAAC reaction).

-

Cell Lysate Incubation: Incubate the immobilized probe with total cell lysate from the sensitive cell line (e.g., MCF-7).

-

Washing: Perform extensive washing steps to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins, for instance by using a high concentration of the free compound as a competitor.

-

Protein Identification: Identify the eluted proteins by LC-MS/MS.

Biophysical Validation of Target Engagement

Once a putative target protein is identified, it is essential to confirm the direct binding interaction and quantify its affinity.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Immobilize the purified recombinant target protein onto an SPR sensor chip.

-

Compound Injection: Inject a series of concentrations of 5-Boronofuran-2-carboxylic acid over the sensor surface.

-

Binding Measurement: Measure the change in the refractive index at the sensor surface as the compound binds to and dissociates from the protein.

-

Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

Cellular Target Engagement and Functional Validation

Confirming that the compound engages the target protein within the complex environment of a living cell is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with 5-Boronofuran-2-carboxylic acid or a vehicle control.

-

Heating: Heat the treated cells at a range of different temperatures.

-

Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein fraction by centrifugation.

-

Protein Detection: Detect the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

-

Data Analysis: The binding of the compound to the target protein is expected to stabilize it against thermal denaturation, resulting in a shift of its melting curve to a higher temperature.

Hypothetical Signaling Pathway Perturbation

Based on the potential identification of a key signaling protein (e.g., a kinase like AKT) as a target, we can visualize the proposed mechanism.

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Part 4: Conclusion and Future Directions

This guide has outlined a systematic and robust strategy for elucidating the mechanism of action of a novel compound, 5-Boronofuran-2-carboxylic acid. By progressing from broad phenotypic screening to unbiased 'omics' analysis, and finally to specific target identification and validation, researchers can build a comprehensive understanding of the compound's biological activity. The successful identification of a validated target and mechanism of action is the cornerstone for any further preclinical and clinical development, paving the way for the potential translation of this novel chemical entity into a valuable therapeutic agent.

References

-

MTT Assay for Cell Viability and Cytotoxicity. (2023). JoVE (Journal of Visualized Experiments). [Link]

-

A beginner's guide to mass spectrometry-based proteomics. (2021). News-Medical.net. [Link]

-

Affinity Chromatography: Principles and Applications. (2023). GE Healthcare Life Sciences. [Link]

-

Surface Plasmon Resonance (SPR) for Beginners. (2022). Cytiva. [Link]

-

Boronic Acids in Medicinal Chemistry: Recent Advances and Perspectives. (2020). Journal of Medicinal Chemistry. [Link]

A Technical Guide to the Biological Activity Screening of 5-Boronofuran-2-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the systematic screening of the biological activity of 5-Boronofuran-2-carboxylic acid, a novel heterocyclic compound incorporating both a furan ring and a boronic acid moiety. Recognizing the diverse therapeutic potential inherent in both of these chemical scaffolds, this document outlines a phased, in-depth screening cascade designed for researchers, scientists, and drug development professionals. The narrative emphasizes the causal logic behind experimental choices, ensuring that each protocol functions as a self-validating system. We begin with foundational physicochemical characterization and proceed through a tiered series of in vitro assays, including broad-spectrum antimicrobial and cytotoxicity screening, targeted anticancer evaluations, mechanism-based enzyme inhibition studies, and essential genotoxicity assessments. Detailed, step-by-step protocols, data interpretation guidelines, and mandatory visualizations are provided to equip research teams with the necessary tools to thoroughly elucidate the bioactivity profile of this compound.

Introduction: Rationale and Strategic Overview

The convergence of a furan-2-carboxylic acid scaffold with a boronic acid functional group in 5-Boronofuran-2-carboxylic acid presents a compelling case for comprehensive biological screening. Furan derivatives are known to possess a wide array of biological activities, including antimicrobial and anticancer properties.[1] The boronic acid moiety is a versatile pharmacophore, renowned for its ability to form reversible covalent bonds with the active site serine residues of proteases, making it a cornerstone of many enzyme inhibitors.[2] This unique structural combination warrants a systematic investigation to uncover its potential therapeutic applications.

This guide eschews a rigid, one-size-fits-all template. Instead, it proposes a logical, tiered screening cascade that begins with broad, foundational assays and progresses to more specific, mechanism-of-action studies. This approach allows for early identification of promising activities while efficiently managing resources. The causality behind each step is explained, providing the "why" behind the "how" to empower researchers to make informed decisions and adaptations.

Physicochemical Characterization

A thorough understanding of the compound's physical and chemical properties is a non-negotiable prerequisite for reliable biological screening. These parameters dictate everything from solvent selection to the interpretation of dose-response curves.

Table 1: Physicochemical Properties of 5-Boronofuran-2-carboxylic acid

| Property | Value | Source / Method |

| Molecular Formula | C₅H₅BO₅ | ChemScene[3] |

| Molecular Weight | 155.90 g/mol | ChemScene[3] |

| Appearance | Solid | Sigma-Aldrich[4] |

| Calculated logP | -1.3424 | ChemScene[3] |

| Hydrogen Bond Acceptors | 4 | ChemScene[3] |

| Hydrogen Bond Donors | 3 | ChemScene[3] |

The negative calculated logP suggests that 5-Boronofuran-2-carboxylic acid is likely to be hydrophilic and possess reasonable aqueous solubility, which simplifies formulation for in vitro assays.[3] However, experimental verification of solubility in various buffers (e.g., PBS, cell culture media) is a critical first step.

Stock Solution Preparation and Handling

Given the compound's properties, initial stock solutions should be prepared in a high-quality polar solvent like dimethyl sulfoxide (DMSO) or sterile, deionized water.

-

Expertise in Practice: While the calculated logP indicates potential water solubility, preparing a high-concentration primary stock (e.g., 10-50 mM) in DMSO is a standard and robust practice. This minimizes the volume of organic solvent added to aqueous assay systems, typically kept below 0.5% (v/v) to avoid solvent-induced artifacts. For poorly soluble compounds, formulation strategies such as pH modification or the use of co-solvents and cyclodextrins may be necessary.[5][6]

The Screening Cascade: A Phased Approach

The proposed screening workflow is designed to maximize information gain while conserving resources. It moves from broad-spectrum primary screens to more focused secondary and mechanistic assays.

Figure 1: A tiered workflow for screening 5-Boronofuran-2-carboxylic acid.

Phase 1: Foundational Screening Protocols

This initial phase aims to cast a wide net to detect any significant biological activity.

General Cytotoxicity Assessment: MTT Assay

Causality: Before assessing anticancer activity, it's crucial to determine the compound's baseline cytotoxicity against a normal, non-transformed cell line (e.g., human fibroblasts or an epithelial line like MRC-5). This provides a therapeutic window and distinguishes general toxicity from cancer-specific effects. The MTT assay is a robust, colorimetric method that measures metabolic activity as a proxy for cell viability.[7][8]

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed a 96-well flat-bottom plate with a non-cancerous human cell line at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[9]

-

Compound Treatment: Prepare serial dilutions of 5-Boronofuran-2-carboxylic acid in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10][11]

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][11]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Antimicrobial Susceptibility Testing: Broth Microdilution

Causality: The furan nucleus is a common motif in antimicrobial agents.[1] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol: Antibacterial MIC Determination (CLSI Guidelines)

-

Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Adjust the turbidity of the bacterial suspension in sterile saline or broth to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Plate Preparation: In a 96-well plate, prepare two-fold serial dilutions of 5-Boronofuran-2-carboxylic acid in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol: Antifungal MIC Determination (CLSI Guidelines)

-

Inoculum Preparation: For yeasts (e.g., Candida albicans ATCC 90028), prepare a suspension adjusted to a 0.5 McFarland standard and then dilute it in RPMI-1640 medium. For molds (e.g., Aspergillus fumigatus), harvest conidia and adjust the concentration as per CLSI documents M27/M38.[1]

-

Plate Preparation: Prepare two-fold serial dilutions of the compound in RPMI-1640 medium buffered with MOPS in a 96-well plate.

-

Inoculation & Incubation: Inoculate the wells and incubate at 35°C. Read yeast plates at 24 hours and mold plates at 48 hours or until sufficient growth is seen in the control well.

-

MIC Determination: The endpoint for azoles and other fungistatic agents is often defined as the lowest concentration that produces a significant (e.g., ≥50%) reduction in turbidity compared to the growth control.

Table 2: Representative Panel for Primary Antimicrobial Screening

| Organism Type | Species | Rationale |

| Gram-positive Bacteria | Staphylococcus aureus | Common human pathogen, representative coccus. |

| Gram-negative Bacteria | Escherichia coli | Representative rod, model for outer membrane barrier. |

| Yeast | Candida albicans | Most common human fungal pathogen. |

| Mold | Aspergillus fumigatus | Important opportunistic pathogen. |

Phase 2: Anticancer and Mechanistic Probing

If Phase 1 assays show promising cytotoxicity, especially with a favorable therapeutic index (i.e., higher toxicity to cancer cells than normal cells), a broader anticancer screen is warranted.

Anticancer Proliferation Screening

Causality: To understand the breadth and selectivity of the compound's anticancer potential, it should be tested against a diverse panel of cancer cell lines from different tissue origins. The NCI-60 panel is a classic example of this approach, though smaller, customized panels are also effective. The MTT assay protocol is identical to that described in Section 3.1, but applied to various cancer cell lines.

Table 3: Example Anticancer Cell Line Panel

| Cancer Type | Cell Line | Rationale |

| Breast | MCF-7 | Estrogen receptor-positive, common model. |

| Breast | MDA-MB-231 | Triple-negative, aggressive subtype. |

| Lung | A549 | Non-small cell lung cancer, widely used. |

| Colon | HCT-116 | Colorectal carcinoma, well-characterized. |

| Leukemia | K-562 | Chronic myelogenous leukemia, suspension cell line. |

Serine Protease Inhibition Assay

Causality: The boronic acid group is a well-established inhibitor of serine proteases, acting as a transition-state analog.[2] Screening against common serine proteases like trypsin and chymotrypsin can provide initial mechanistic insight. A positive result would suggest a potential mechanism of action that could be explored further with more specific proteases relevant to diseases like cancer or thrombosis.

Protocol: Fluorogenic Serine Protease Inhibition Assay

-

Reagent Preparation: Prepare serial dilutions of 5-Boronofuran-2-carboxylic acid in an appropriate assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0).

-

Enzyme-Inhibitor Incubation: In a 96-well black microplate, add the diluted inhibitor solutions. Add the serine protease (e.g., trypsin) to each well. Include no-inhibitor and vehicle controls. Incubate at room temperature for 15-30 minutes to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic peptide substrate specific to the protease (e.g., Boc-Gln-Ala-Arg-AMC for trypsin).

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC) over time.

-

Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.

Figure 2: Reversible covalent inhibition of a serine protease by a boronic acid.

Phase 3: Safety and Specificity

Promising lead compounds must undergo preliminary safety assessments. Genotoxicity is a critical parameter to evaluate early in the drug discovery process.

Genotoxicity Assessment: Ames Test

Causality: Some boron-containing compounds have been reported to be mutagenic.[10] The Ames test is a widely used and regulatory-accepted bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[3] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His⁻) and tests a compound's ability to cause mutations that revert the bacteria to a prototrophic (His⁺) state, allowing them to grow on a histidine-deficient medium.

Protocol: Ames Test (Plate Incorporation Method)

-

Strain Preparation: Grow overnight cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[3]

-

Metabolic Activation (S9 Mix): The test should be performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[4]

-

Plate Incorporation: To 2 mL of molten top agar (at 45°C), add:

-

0.1 mL of the bacterial culture.

-

0.1 mL of the test compound at various concentrations.

-

0.5 mL of S9 mix or buffer.

-

-

Plating and Incubation: Vortex the mixture gently and pour it onto a minimal glucose agar plate. Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the spontaneous reversion rate observed in the negative (vehicle) control. Known mutagens (e.g., sodium azide for TA100) must be used as positive controls.

Conclusion and Future Directions

This technical guide provides a robust, logically structured framework for the initial biological screening of 5-Boronofuran-2-carboxylic acid. By following this tiered approach, researchers can efficiently identify and characterize potential therapeutic activities, from broad antimicrobial and anticancer effects to specific enzyme inhibition. The emphasis on understanding the causality behind each experimental choice and adhering to validated protocols ensures the generation of high-quality, reliable data.

Positive "hits" from this screening cascade will form the basis for more advanced studies, including hit-to-lead optimization, secondary mechanistic assays (e.g., apoptosis, cell cycle analysis), and eventual in vivo efficacy and safety testing. The data gathered through this systematic process will be invaluable for unlocking the full therapeutic potential of this novel chemical entity.

References

-

Aryal, S. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbiology Info. Retrieved from [Link]

-

Kaur, S., & Singh, S. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2763. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

-

Bhattacharya, S., & Sharma, A. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]

- Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.

-

Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]

- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

-

Thompson, G. R., & Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(6), ofaa214. Retrieved from [Link]

-

UNC DNA Day. (n.d.). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

- International Journal of Creative Research Thoughts. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org.

- Khan, Z., & Ahmad, S. (2013). Antifungal susceptibility testing method for resource constrained laboratories. Journal of Clinical Microbiology, 51(10).

-

ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

-

Coombs, G. S., et al. (2001). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Chemistry & Biology, 8(5), 475-488. Retrieved from [Link]

-

Withers-Martinez, C., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 111(46), 16434-16439. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition mechanism of peptide boronic acids against serine protease. Retrieved from [Link]

Sources

- 1. 5-bromofuran-2-carboxylic acid [stenutz.eu]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 5-bromofuran-2-carboxylate | C6H5BrO3 | CID 599633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 585-70-6|5-Bromofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 10. 5-Bromo-2-furanecarboxylic acid | C5H3BrO3 | CID 68511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-BROMO-1-BENZOFURAN-2-CARBOXYLIC ACID CAS#: 10242-11-2 [m.chemicalbook.com]

Solubility and stability studies of 5-Boronofuran-2-carboxylic acid

An In-depth Technical Guide to the Solubility and Stability of 5-Boronofuran-2-carboxylic Acid

Abstract

5-Boronofuran-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery, leveraging the unique chemical properties of the boronic acid moiety.[1][2][3] The successful progression of any new chemical entity (NCE) through the development pipeline is critically dependent on a thorough understanding of its fundamental physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and stability of 5-Boronofuran-2-carboxylic acid. We present detailed, field-proven protocols for equilibrium solubility assessment in various media and a robust forced degradation study under ICH-prescribed stress conditions. The causality behind experimental choices is elucidated, and potential degradation pathways are discussed, offering researchers and drug development professionals a practical framework for the early-stage characterization of this and related boronic acid-containing compounds.

Introduction: The Rising Importance of Boronic Acids in Drug Design

Boron-containing compounds have emerged from a niche chemical class to become a significant pharmacophore in modern drug discovery.[4] Since the FDA's approval of bortezomib (Velcade®) in 2003, a proteasome inhibitor for treating multiple myeloma, interest in boronic acids has surged, leading to the approval of other drugs like ixazomib and vaborbactam.[2][3] The utility of the boronic acid group stems from its unique electronic nature; it is a Lewis acid that can form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups in the active sites of enzymes.[3][4]

5-Boronofuran-2-carboxylic acid combines the boronic acid pharmacophore with a furan-2-carboxylic acid scaffold, a structure found in various biologically active molecules.[5][6] As a fragment or intermediate, its physicochemical properties dictate its utility in synthesis, its behavior in biological assays, and its potential developability. Poor solubility can hinder absorption and lead to unreliable in-vitro data, while instability can compromise shelf-life, safety, and efficacy. Therefore, a rigorous, early-stage assessment of solubility and stability is not merely a regulatory formality but a cornerstone of a successful drug development program.

Physicochemical Properties of 5-Boronofuran-2-carboxylic acid

A baseline understanding of the molecule's properties is essential before designing experimental studies.

| Property | Value | Source |

| Molecular Formula | C₅H₅BO₅ | [7][8] |

| Molecular Weight | 155.90 g/mol | [7][8] |

| Appearance | Solid (typical) | [7] |

| InChI Key | QZCYESBSCBYIFJ-UHFFFAOYSA-N | [7] |

| SMILES | O=C(O)C1=CC=C(B(O)O)O1 | [7] |

Solubility Profiling: A Gateway to Bioavailability

Solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed across the gut wall. The following section details a robust protocol for determining the thermodynamic (equilibrium) solubility of 5-Boronofuran-2-carboxylic acid.

Causality in Experimental Design: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method (ICH Q6A). This method is chosen because it allows the system to reach a true thermodynamic equilibrium between the dissolved and solid states of the compound, providing the most accurate and reproducible measure of solubility.

The choice of solvents is driven by the need to understand the compound's behavior in both biological and processing contexts.

-

Biorelevant Media: Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) are used to mimic the physiological conditions of the stomach and small intestine, respectively, providing a more relevant prediction of in-vivo dissolution.

-

Aqueous Buffer (pH 7.4): Represents the pH of blood and is crucial for understanding systemic solubility.

-

Organic Solvents: Solvents like methanol, acetonitrile, and ethyl acetate are commonly used in synthesis, purification, and formulation, making solubility data in these systems vital for process development.[9][10]

Experimental Workflow for Solubility Determination

The workflow is designed to ensure accuracy and minimize experimental error through controlled equilibration and precise quantification.

Caption: Equilibrium solubility determination workflow via the shake-flask method.

Protocol: Equilibrium Solubility Determination

-

Preparation: Add an excess amount of solid 5-Boronofuran-2-carboxylic acid (e.g., 5-10 mg) to a glass vial, ensuring enough solid remains undissolved at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected test solvent (e.g., pH 7.4 phosphate buffer, SGF, SIF, methanol).

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C or 37 °C). Agitate for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand for a short period. Carefully withdraw an aliquot of the supernatant, avoiding any solid material. Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible, e.g., PVDF) or centrifuge at high speed (e.g., >10,000 rpm) to pellet the solid.

-

Quantification: Accurately dilute the clear filtrate with the HPLC mobile phase to a concentration within the calibrated range of the analytical method. Analyze the diluted sample by a validated RP-HPLC-UV method.

-

Calculation: Determine the concentration of the compound in the original solution by applying the dilution factor and comparing the peak area to a standard curve prepared with known concentrations of the reference standard.

Anticipated Solubility Data

The data below is illustrative, representing a typical profile for a polar organic molecule containing both acidic carboxylic acid and boronic acid groups.

| Solvent/Medium | Temperature (°C) | Expected Solubility (mg/mL) | Classification |

| Simulated Gastric Fluid (SGF, pH ~1.2) | 37 | 0.5 - 2.0 | Slightly Soluble |

| Simulated Intestinal Fluid (SIF, pH ~6.8) | 37 | 5.0 - 15.0 | Soluble |

| Phosphate Buffer (pH 7.4) | 25 | 8.0 - 20.0 | Soluble |

| Water (unbuffered) | 25 | 1.0 - 3.0 | Slightly Soluble |

| Methanol | 25 | > 50 | Very Soluble |

| Acetonitrile | 25 | 2.0 - 5.0 | Sparingly Soluble |

The higher solubility at pH 6.8 and 7.4 is anticipated due to the deprotonation of the carboxylic acid and potentially the boronic acid (pKa ~9) groups, forming more soluble carboxylate and boronate salts.[11]

Stability Profiling: Predicting Shelf-Life and Degradation

Stability testing is essential for identifying potential liabilities that could affect a drug's safety, efficacy, and shelf-life. Forced degradation (or stress testing) is a critical component of this process, involving the exposure of the drug substance to conditions more severe than accelerated stability testing.[12] Its purpose is to identify likely degradation products and establish degradation pathways, which is fundamental for developing stability-indicating analytical methods.[13]

Causality in Experimental Design: ICH Stress Conditions

The choice of stress conditions is guided by the International Council for Harmonisation (ICH) guideline Q1A.[12] These conditions represent the most common chemical degradation pathways encountered during manufacturing, shipping, and storage.

-

Acid/Base Hydrolysis: Assesses susceptibility to degradation in low and high pH environments, relevant to both physiological exposure and potential manufacturing processes. For boronic acids, pH can significantly influence the rate of protodeboronation.[14]

-